molecular formula C15H18N6O B021897 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine CAS No. 101622-50-8

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine

Cat. No. B021897
CAS RN: 101622-50-8
M. Wt: 298.34 g/mol
InChI Key: WOQKMUDQRKXVLO-UHFFFAOYSA-N
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Description

Introduction 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a compound that falls under the category of substituted purines. Substituted purines, including 6-benzylaminopurines, have been a subject of study due to their various biological activities and potential applications in medicine and agriculture.

Synthesis Analysis The synthesis of various substituted purines, including 6-benzylaminopurines, often involves reactions such as benzylation and alkylation. For instance, Kazunori Kazaoka et al. (2003) described the synthesis of various 6-substituted 9-benzyl-8-hydroxypurines, which are structurally related to 6-benzylaminopurines (Kazaoka, Sajiki, & Hirota, 2003). These syntheses often involve multi-step reactions starting from simpler purine analogs.

Molecular Structure Analysis The molecular structure of such compounds is characterized by the presence of purine as the core structure with various substituents. For example, Z. Trávníček et al. (2006) discussed zinc(II) complexes with potent inhibitors of cyclin-dependent kinases derived from 6-benzylaminopurine, indicating the complex molecular structures that can be formed with these purines (Trávníček, Kryštof, & Šipl, 2006).

Chemical Reactions and Properties Substituted purines, including 6-benzylaminopurines, can participate in various chemical reactions. The benzylation of 6-alkylthiopurines, as described by Z. Neiman and F. Bergmann (1967), is an example of how these compounds can undergo substitution reactions (Neiman & Bergmann, 1967). Additionally, the study of cytokinin-derived cyclin-dependent kinase inhibitors by L. Havlícek et al. (1997) provides insight into the biological activities and chemical properties of these compounds (Havlícek et al., 1997).

Scientific Research Applications

  • Inhibition of Cytokinin Metabolism : This compound inhibits cytokinin N-glucosylation in radish cotyledons, which may provide a new target for inhibitors of cytokinin N-glucosylation (Tao, Letham, Hocart, & Summons, 1991).

  • Induction of Bulbil Formation in Plants : Applied to stems, it induced or promoted bulbil formation and development in Lilium species (Iizuka, Takeuchi, Watanabe, & Bo, 1978).

  • Precursor to Purine Analogs : It serves as a precursor to purine analogs in various chemical reactions (Alves, Proença, & Booth, 1994).

  • Inhibition of Axillary Bud Growth : Related compound 6-methylpurine inhibits axillary bud growth in tobacco and retards the growth of buds activated with benzylaminopurine (Sharpe & Schaeffer, 1970).

  • Aiding in Nucleic Acid Isolation : Aqueous acidic hydrolysis of 6-methoxypurines, including derivatives, yields a complex mixture of products, aiding in the isolation of nucleic acid bases (Wong & Fuchs, 1974).

  • Cytostatic Activity : Derivative 6-(benzylamino)-9-deazapurine shows cytostatic activity in CCRF-CEM cells (Čapek et al., 2003).

  • Cancer Treatment Applications : 6α-methylpurine, a cytotoxic adenine analog, is potentially useful in gene therapy approaches for cancer treatment involving Escherichia coli purine nucleoside phosphorylase (Hassan et al., 2020; Hassan et al., 2016).

  • Cytotoxicity in Cancer Cells : Platinum(II) complexes with 6-benzylaminopurine derivatives show cytotoxicity against various cancer cells (Maloň et al., 2005).

  • Pesticide Residue Monitoring : An analytical method for 6-benzylaminopurine residue in agricultural commodities is applicable for pesticide residues monitoring (Lee et al., 2014).

  • Synthesis of Bioactive Compounds : Various derivatives of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine have shown biological activity, including as inhibitors of cyclin-dependent kinases and in the synthesis of bioisosteric isomers with antiviral properties (Trávníček et al., 2006; Fox et al., 1971; Kazaoka et al., 2003; Letham et al., 1978; Neiman & Bergmann, 1967; Tzeng et al., 1994; Havlícek et al., 1997).

Mechanism of Action

Target of Action

Iso-Olomoucine, also known as 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is crucial for cell division and proliferation .

Mode of Action

Iso-Olomoucine acts as an inhibitor of CDKs . It interacts with the ATP-binding site of CDKs, thereby inhibiting their activity . It’s worth noting that iso-olomoucine is less pharmacologically potent than its active isomer, olomoucine .

Biochemical Pathways

The inhibition of CDKs by Iso-Olomoucine affects several biochemical pathways. It has been shown to suppress apoptosis (programmed cell death) in neuronal cells . This effect is thought to be mediated by the inhibition of pathways that normally control the cell cycle . Furthermore, Iso-Olomoucine has been found to lengthen the cell cycle of neuroepithelial cells, which can induce premature neurogenesis .

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes and potentially have a wide distribution within the body.

Result of Action

The primary result of Iso-Olomoucine’s action is the inhibition of apoptosis in certain cell types, such as neuronal cells . This can lead to the survival of these cells even under conditions where they would normally undergo programmed cell death . Additionally, Iso-Olomoucine can induce premature neurogenesis by lengthening the cell cycle of neuroepithelial cells .

Action Environment

The action of Iso-Olomoucine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. At concentrations where it specifically inhibits CDKs, it reduces only anterograde transport, whereas at higher concentrations where other kinases are also inhibited, both anterograde and retrograde movement are affected

properties

IUPAC Name

2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQKMUDQRKXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333581
Record name Iso-Olomoucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101622-50-8
Record name Iso-Olomoucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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